Biochemical Potency: 7.2-Fold Superior DCN1-UBC12 Inhibition Relative to NAcM-OPT
WS-383 free base inhibits the DCN1-UBC12 interaction with an IC50 of 11 nM, representing a 7.2-fold increase in potency compared to the widely used first-generation DCN1 probe NAcM-OPT (IC50 = 79 nM) [1]. Both IC50 values were determined using TR-FRET biochemical assays under comparable conditions (biotinylated DCN1, Ac-UBE2M12-AlexaFluor488, Tb-streptavidin detection) [2].
| Evidence Dimension | DCN1-UBC12 protein-protein interaction inhibition potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | NAcM-OPT: 79 nM |
| Quantified Difference | 7.2-fold higher potency |
| Conditions | TR-FRET biochemical assay using biotinylated human GST-DCN1 and AlexaFluor 488-tagged Ac-UBE2M12 peptide |
Why This Matters
Higher biochemical potency reduces the compound concentration required for target engagement, minimizing off-target effects and conserving precious sample material in research settings.
- [1] Wang S, Zhao L, Shi XJ, Ding L, et al. J Med Chem. 2019;62(5):2772-2797. View Source
- [2] BindingDB. Assay ID: CHEMBL4222544. TR-FRET assay conditions for DCN1-UBC12 inhibition. Accessed 2026. View Source
